molecular formula C16H18N2O4S B7518456 Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate

Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B7518456
M. Wt: 334.4 g/mol
InChI Key: QTTDIYPKVSXPAO-UHFFFAOYSA-N
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Description

Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrole ring fused with an isoquinoline moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the isoquinoline and pyrrole intermediates. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the 3,4-dihydroisoquinoline derivatives . The pyrrole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions required. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]-1-methyl-1H-pyrrole-2-carboxylate is unique due to its combination of a pyrrole ring with an isoquinoline moiety, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-11-14(9-15(17)16(19)22-2)23(20,21)18-8-7-12-5-3-4-6-13(12)10-18/h3-6,9,11H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTDIYPKVSXPAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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